molecular formula C21H27N3O3 B4833758 N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B4833758
M. Wt: 369.5 g/mol
InChI Key: XRYWZJGWZAELDM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.

    Substitution with Methoxyphenyl Group: The piperazine intermediate is then reacted with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Acetamide Formation: The final step involves the reaction of the substituted piperazine with 4-methoxybenzylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the piperazine intermediate and methoxyphenyl-substituted piperazine.

    Optimization of Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification and Isolation: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with modified chemical structures.

    Substitution Products: Substituted compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(4-methoxybenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • N-(4-methoxybenzyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(4-methoxybenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)15-22-21(25)16-23-11-13-24(14-12-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYWZJGWZAELDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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